Dibromochloroacetamide

Overview

Description

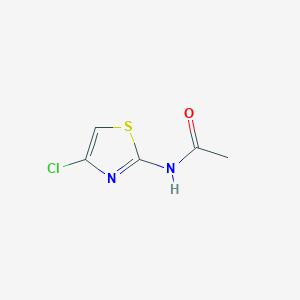

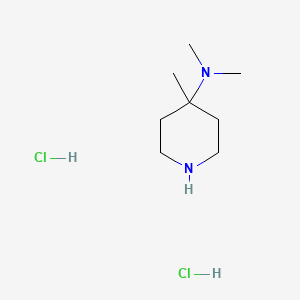

Dibromochloroacetamide is a type of haloacetamides, which are the drinking water disinfection byproducts . It has a molecular weight of 251.30 and its molecular formula is C2H2Br2ClNO .

Molecular Structure Analysis

The molecular structure of Dibromochloroacetamide consists of two bromine atoms, one chlorine atom, one nitrogen atom, and one oxygen atom attached to a two-carbon backbone . The exact arrangement of these atoms can be found in the chemical structure diagrams provided by chemical databases or suppliers .Scientific Research Applications

Detoxifying Agent in Poisoning

- Dibromochloroacetamide's related compound, acetylcysteine, has shown effectiveness as a detoxifying agent in animal poisonings with chemicals like dichloroethane and epichlorohydrin. This suggests a potential application for dibromochloroacetamide in similar contexts (Kokarovtseva, 1979).

Environmental Impact of Herbicide Safeners

- Dichloroacetamide herbicide safeners, chemically related to dibromochloroacetamide, are used with chloroacetanilide herbicides to protect crops. Their environmental impact, particularly in streams, has been a subject of study. This highlights the environmental aspect of dibromochloroacetamide-related compounds (Woodward, Hladik, & Kolpin, 2018).

Liver Research and Disease Modeling

- Thioacetamide, similar in function to dibromochloroacetamide, is used to induce experimental liver fibrosis and acute liver failure in research, providing a model for studying these conditions (Wallace et al., 2015).

Dichloroacetate in Congestive Heart Failure

- Sodium dichloroacetate, a compound with a similar structure, has been studied for its potential to improve hemodynamic performance and mechanical efficiency in congestive heart failure (Bersin et al., 1994).

Dichloroacetate in Genetic Mitochondrial Diseases

- Dichloroacetate, which shares a similar chemical structure, is being investigated for treating genetic mitochondrial diseases. It acts on the pyruvate dehydrogenase complex and is metabolized by glutathione transferase zeta1, indicating its potential in treating diseases related to mitochondrial dysfunction (Stacpoole & Kurtz, 2008).

Dichloroacetate's Environmental and Therapeutic Duality

- Dichloroacetate, chemically akin to dibromochloroacetamide, has dual roles as an environmental hazard and a therapeutic agent, offering a unique perspective on its impact and potential (Stacpoole, 2010).

Environmental Fate of Herbicide Safeners

- Research on the environmental fate and effects of dichloroacetamide herbicide safeners, related to dibromochloroacetamide, emphasizes their role in agriculture and ecological impact, shedding light on similar compounds' environmental interactions (Sivey et al., 2015).

properties

IUPAC Name |

2,2-dibromo-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2ClNO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDDIHHCDUVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022667 | |

| Record name | 2,2-Dibromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

855878-13-6 | |

| Record name | 2,2-Dibromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)

![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)

![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)